methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H19N3O5 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit significant antiproliferative effects on breast cancer cell lines . They are known to inhibit CDK4/6, which are crucial for cell cycle progression .
Mode of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit cdk4/6 . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle by inhibiting cdk4/6 . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to have a high degree of lipophilicity, which allows them to easily diffuse into cells .
Result of Action
Similar compounds have been found to exhibit significant antiproliferative effects on breast cancer cell lines . They are known to inhibit CDK4/6, which are crucial for cell cycle progression . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways and the regulation of cell growth and differentiation . Additionally, it interacts with phosphatidylinositol-3 kinase and mammalian target of rapamycin, both of which are involved in cell proliferation and survival . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival . It also affects cell signaling pathways such as the extracellular signal-regulated kinase pathway, leading to changes in gene expression and cellular metabolism . These effects result in the inhibition of cell proliferation and the induction of cell cycle arrest.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of tyrosine kinases, inhibiting their enzymatic activity and preventing the phosphorylation of downstream targets . Additionally, it can inhibit the activity of phosphatidylinositol-3 kinase and mammalian target of rapamycin, leading to the suppression of cell proliferation and survival signals . These interactions result in changes in gene expression and the activation of apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound may vary depending on the specific experimental conditions and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are complex and may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .
Properties
IUPAC Name |
methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXEMLRNJBPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.